6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester
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Overview
Description
6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is particularly valuable in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester typically involves the reaction of pyridine derivatives with boronic acids or boronate esters. The process often employs palladium-catalyzed cross-coupling reactions under mild conditions, which are tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki–Miyaura coupling reactions to form complex molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester involves its ability to participate in various chemical reactions, particularly Suzuki–Miyaura coupling. The boronic ester group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
- 4-Pyridineboronic Acid Pinacol Ester
- 3-Pyridineboronic Acid Pinacol Ester
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic Acid Pinacol Ester
Comparison: Compared to these similar compounds, 6-[4-(Hydroxymethyl)-1-piperidyl]pyridine-3-boronic Acid Pinacol Ester is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionalization options. This makes it particularly valuable in complex organic synthesis and drug development .
Properties
Molecular Formula |
C17H27BN2O3 |
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Molecular Weight |
318.2 g/mol |
IUPAC Name |
[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C17H27BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(19-11-14)20-9-7-13(12-21)8-10-20/h5-6,11,13,21H,7-10,12H2,1-4H3 |
InChI Key |
VKIZDQHWHFMLSR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)CO |
Origin of Product |
United States |
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